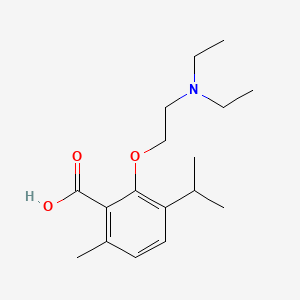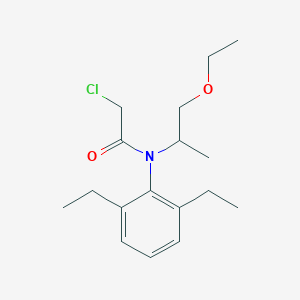
3-Hydroxy-5'-nitro-1,2'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is a bipyridinium compound with notable applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyl group at the 3-position and a nitro group at the 5’-position on the bipyridinium ring system. The dichloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between electron-rich aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines under reflux conditions in methanol . The reaction is usually carried out over several days to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bipyridinium ring can undergo reduction to form radical cations.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can react with the hydroxyl group.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of radical cations and dihydro derivatives.
Substitution: Formation of ether and amine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride involves its interaction with molecular targets through redox processes. The bipyridinium ring system can undergo reversible one- and two-electron reductions, leading to significant changes in electronic absorption spectra . These redox properties are harnessed in various applications, including molecular machines and data storage devices.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridinium dichloride: Similar redox properties but lacks the hydroxyl and nitro groups.
3,3’-Bipyridinium dichloride: Different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium dichloride: Exhibits different planarity and redox behavior.
Uniqueness
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and redox properties. These functional groups enable its use in a wider range of applications compared to other bipyridinium derivatives.
Propiedades
Número CAS |
54346-55-3 |
|---|---|
Fórmula molecular |
C10H9Cl2N3O3 |
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
1-(5-nitropyridin-1-ium-2-yl)pyridin-1-ium-3-ol;dichloride |
InChI |
InChI=1S/C10H7N3O3.2ClH/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16;;/h1-7H;2*1H |
Clave InChI |
PHDQKCGQDCNEGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2=[NH+]C=C(C=C2)[N+](=O)[O-])O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



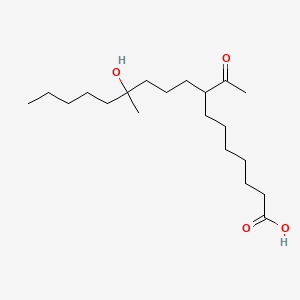
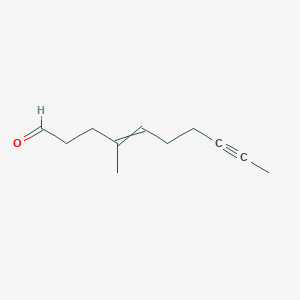

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

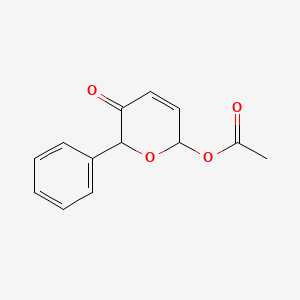
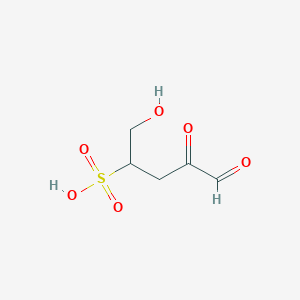
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)

![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
